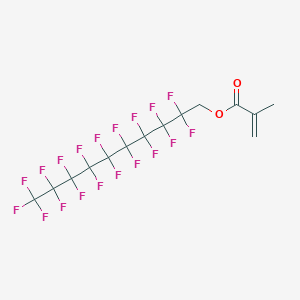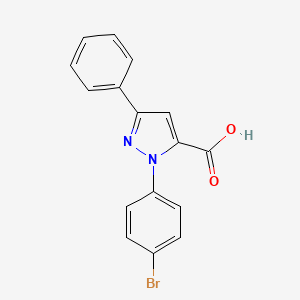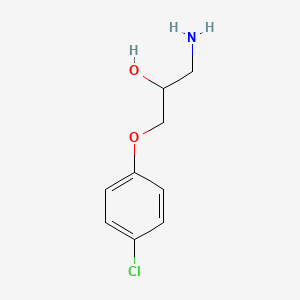![molecular formula C16H16O5 B1333197 2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid CAS No. 307548-90-9](/img/structure/B1333197.png)
2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of cyclopentachromenones and exhibits interesting biological properties.
WYE-176272: is a chemical compound with the IUPAC name .
Preparation Methods
Synthetic Routes: The synthetic routes for WYE-176272 involve the construction of the cyclopentachromenone core followed by functionalization.
Reaction Conditions: Specific reaction conditions may vary, but typical steps include cyclization, oxidation, and esterification.
Industrial Production: While information on large-scale industrial production is limited, research laboratories often synthesize WYE-176272 for scientific investigations.
Chemical Reactions Analysis
Reactions: WYE-176272 can undergo various reactions, including , , and .
Common Reagents and Conditions: For oxidation, reagents like or may be used. Reduction can involve or .
Major Products: These reactions yield derivatives of WYE-176272, such as hydroxylated or esterified forms.
Scientific Research Applications
Chemistry: Researchers study WYE-176272’s reactivity, stability, and potential as a building block for novel compounds.
Biology: It may serve as a probe to investigate biological pathways due to its unique structure.
Medicine: Preliminary studies suggest potential anti-inflammatory or antioxidant effects.
Industry: Its applications in industry are still emerging, but it could find use in specialty chemicals.
Mechanism of Action
Targets: WYE-176272 likely interacts with specific cellular targets, such as enzymes or receptors.
Pathways: It may modulate signaling pathways related to inflammation, cell growth, or oxidative stress.
Comparison with Similar Compounds
Uniqueness: WYE-176272’s cyclopentachromenone scaffold sets it apart from other compounds.
Similar Compounds: While WYE-176272 is relatively unique, similar compounds include , , and .
If you need more information or have any specific questions, feel free to ask!
Properties
IUPAC Name |
2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-8-13(20-9(2)15(17)18)7-6-11-10-4-3-5-12(10)16(19)21-14(8)11/h6-7,9H,3-5H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNZLQPWQLNPRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378158 |
Source


|
| Record name | 2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[b]cyclopenta[d]pyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307548-90-9 |
Source


|
| Record name | 2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[b]cyclopenta[d]pyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)












